N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C26H27N7O3 and its molecular weight is 485.548. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . It plays a crucial role in learning and memory .
Mode of Action
The compound acts as an acetylcholinesterase inhibitor (AChEI) . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 µM , indicating its selectivity towards AChE .
Biochemical Pathways
By inhibiting AChE, the compound increases the level of ACh, a neurotransmitter that plays an important role in learning and memory . This can help alleviate symptoms of conditions characterized by low levels of ACh, such as Alzheimer’s disease .
Result of Action
This can help improve cognitive function and memory in conditions such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been shown to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The compound exhibits inhibitory activity against AChE, suggesting a potential role in modulating cholinergic signaling .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with AChE. By inhibiting AChE, the compound can potentially influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This interaction is thought to be competitive and non-competitive, suggesting that the compound may bind to multiple sites on the enzyme .
Metabolic Pathways
Given its interaction with AChE, it may be involved in pathways related to cholinergic neurotransmission .
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O3/c34-26(23-17-35-21-8-4-5-9-22(21)36-23)27-10-11-33-25-20(16-30-33)24(28-18-29-25)32-14-12-31(13-15-32)19-6-2-1-3-7-19/h1-9,16,18,23H,10-15,17H2,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUPYUZKZOYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5COC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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